1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C15H16N2O. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclopentyl group attached to the pyrazole ring, which also bears a phenyl group and a formyl group at the 4-position .
Mechanism of Action
Target of Action
The primary target of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is the Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of the Leishmania parasite, which causes leishmaniasis .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the active site of LmPTR1 inhibits the enzyme’s function, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The inhibition of LmPTR1 disrupts the biochemical pathways involved in the survival and proliferation of the Leishmania parasite
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This means that the compound is effective in inhibiting the growth and proliferation of the Leishmania parasite in laboratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring . The formylation of the pyrazole ring can be achieved using the Vilsmeier-Haack reagent, which introduces the formyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-cyclopentyl-5-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: .
1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde: .
1-phenyl-5-methyl-1H-pyrazole-4-carbaldehyde: .
Uniqueness
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both cyclopentyl and phenyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other pyrazole derivatives, making it a valuable compound for research and development.
Biological Activity
1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrazole ring, which is known for its versatility in biological activity. The presence of cyclopentyl and phenyl groups enhances its reactivity and interaction with biological targets.
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . The compound inhibits this enzyme, disrupting the biochemical pathways essential for the survival and proliferation of the Leishmania parasite. This inhibition leads to potent antipromastigote activity in vitro, indicating its potential as an anti-leishmanial agent.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For example, studies have shown that related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The anti-microbial activity is often attributed to the disruption of cellular processes in pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. The specific mechanisms involve inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, although more detailed studies are required to fully elucidate these effects .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
Synthesis and Application
The synthesis of this compound typically involves cyclization reactions starting from cyclopentanone and phenylhydrazine, yielding high purity products suitable for further biological testing. Its applications extend beyond pharmaceuticals; it is also used in agrochemicals due to its bioactive properties.
Properties
IUPAC Name |
1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLMBQOMSRAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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